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Compound of Interest

Compound Name: Bis(2-nitrophenyl)amine

Cat. No.: B107571

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine, is an organic compound
with the chemical formula C12HoN3Oa.[1] Its structure, featuring two nitrophenyl groups linked
by an amine, makes it a molecule of interest in various fields of chemical research, including
materials science and as a potential intermediate in the synthesis of more complex molecules.
The electron-withdrawing nature of the nitro groups significantly influences the chemical
properties and reactivity of the compound. This guide provides a detailed overview of the
plausible synthesis of Bis(2-nitrophenyl)amine, based on established chemical principles for
analogous compounds, offering a foundational protocol for its preparation and characterization.

Physicochemical and Quantitative Data

A summary of the key quantitative data for Bis(2-nitrophenyl)amine and its common starting
materials is presented below. This information is crucial for reaction planning, stoichiometry
calculations, and product characterization.
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Molecular .
CAS Molecular . Melting
Compound Weight ( . Appearance
Number Formula Point (°C)
g/mol )
Bis(2- )
. Not readily
nitrophenyl)a 18264-71-6 C12H9N304 259.22[1] )
. available
mine
. . Orange
2-Nitroaniline  88-74-4 CeHeN202 138.12[2][3] 70-74[3] )
solid[2]
2-
Chloronitrobe  88-73-3 CeHaCINO2 157.56 32-34 Yellow solid
nzene

Note: The melting point for Bis(2-nitrophenyl)amine is not consistently reported in publicly
available literature. For reference, the related isomer, Bis(4-nitrophenyl)amine, has a melting
point of 215-220 °C.

Proposed Synthesis Protocol: Ullmann
Condensation

The synthesis of Bis(2-nitrophenyl)amine can be effectively achieved via an Ullmann
condensation reaction. This copper-catalyzed nucleophilic aromatic substitution involves the
coupling of an aryl halide with an amine.[4] In this proposed protocol, 2-nitroaniline is reacted
with 2-chloronitrobenzene in the presence of a copper catalyst and a base. The nitro groups on
the aryl halide activate the ring towards nucleophilic attack.

Experimental Workflow
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Reaction Setup

Combine:
- 2-Nitroaniline
- 2-Chloronitrobenzene
- Anhydrous K2COs
- Copper(l) iodide (Cul)
- High-boiling solvent (e.g., DMF or DMSO)

Reaction
Y

Heat mixture with stirring
under inert atmosphere
(e.g., 150-180 °C, 12-24 h)

Work-up
Y

Cool to room temperature

:

Filter to remove inorganics

A4

Pour filtrate into water
and extract with ethyl acetate

Wash organic layer
(water, brine)

Dry over Na2SOa

Concentrate under
reduced pressure

Purification

Purify crude product by
column chromatography
(

e.g., silica gel, hexane/ethyl acetate)

Characterization
\

Analyze purified product:
- NMR Spectroscopy
- IR Spectroscopy
- Mass Spectrometry
- Melting Point

Click to download full resolution via product page

Caption: Proposed experimental workflow for the synthesis of Bis(2-nitrophenyl)amine.
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Detailed Methodology

Materials:

2-Nitroaniline

2-Chloronitrobenzene

Anhydrous potassium carbonate (K2COs)

Copper(l) iodide (Cul)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
Ethyl acetate

Hexane

Saturated aqueous sodium chloride (brine)

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 2-nitroaniline (1.0 eq), 2-chloronitrobenzene (1.1 eq), anhydrous potassium
carbonate (2.0 eq), and copper(l) iodide (0.1 eq). Add a suitable volume of anhydrous DMF
or DMSO to ensure adequate stirring.

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the
progress of the reaction by thin-layer chromatography (TLC). The reaction is typically
complete within 12-24 hours.

Work-up:
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o Cool the reaction mixture to room temperature.

o Filter the mixture to remove the inorganic salts and copper catalyst.

o Pour the filtrate into a separatory funnel containing water.

o Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
o Combine the organic extracts and wash sequentially with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

 Purification: Purify the crude product by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield pure Bis(2-nitrophenyl)amine.

o Characterization: Characterize the purified product using standard analytical techniques
such as *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry to confirm its identity
and purity.

Reaction Scheme

The synthesis of Bis(2-nitrophenyl)amine via the Ullmann condensation is depicted in the
following reaction scheme.
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Caption: Ullmann condensation for the synthesis of Bis(2-nitrophenyl)amine.

Conclusion

This technical guide outlines a robust and plausible methodology for the synthesis of Bis(2-
nitrophenyl)amine, leveraging the well-established Ullmann condensation reaction. The
provided experimental protocol, data table, and visualizations offer a comprehensive resource
for researchers and professionals in the fields of chemistry and drug development. While a
specific melting point for the target compound is not readily available, the characterization of
the synthesized product through modern analytical techniques will be essential for confirming
its identity and purity. The successful synthesis of Bis(2-nitrophenyl)amine can pave the way
for further exploration of its chemical properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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